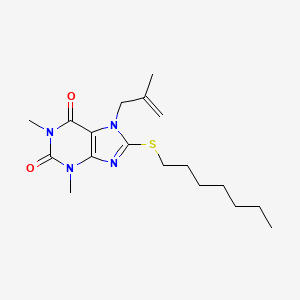![molecular formula C18H13N3O2S B11980458 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11980458.png)
3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C18H13N3O2S. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core, a phenyl group, and a furylmethylideneamino substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with furfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethylideneamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the furylmethylideneamino group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethylideneamino-oxidized derivatives, while reduction can produce furylmethylideneamino-reduced analogs .
Applications De Recherche Scientifique
3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclin-dependent kinases (CDKs) and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-{[(E)-2-furylmethylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- **6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- **3-allyl-2-{[(2-furyl)-2-oxoethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one apart from similar compounds is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its furylmethylideneamino group, in particular, plays a crucial role in its interactions with molecular targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C18H13N3O2S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-[(E)-furan-2-ylmethylideneamino]-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13N3O2S/c1-12-20-17-16(15(11-24-17)13-6-3-2-4-7-13)18(22)21(12)19-10-14-8-5-9-23-14/h2-11H,1H3/b19-10+ |
Clé InChI |
MJYNEZLRVTUFPM-VXLYETTFSA-N |
SMILES isomérique |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1/N=C/C4=CC=CO4 |
SMILES canonique |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N=CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980388.png)
![2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11980418.png)

![ethyl 2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11980430.png)

![4-Methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980443.png)
![Ethyl 1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11980446.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11980453.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11980471.png)
![3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino-](/img/structure/B11980477.png)
![4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B11980485.png)
![3-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11980493.png)
